molecular formula C16H16ClF2N3O3S B11515122 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11515122
M. Wt: 403.8 g/mol
InChI Key: BVVBTLBMCQSHDJ-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, and a hydroxy-propylpyrimidinyl group linked via a sulfanyl bridge to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(chlorodifluoromethoxy)aniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-hydroxy-6-propylpyrimidine-2-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the chlorodifluoromethoxy group can result in various substituted derivatives .

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16ClF2N3O3S

Molecular Weight

403.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16ClF2N3O3S/c1-2-3-11-8-13(23)22-15(21-11)26-9-14(24)20-10-4-6-12(7-5-10)25-16(17,18)19/h4-8H,2-3,9H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

BVVBTLBMCQSHDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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